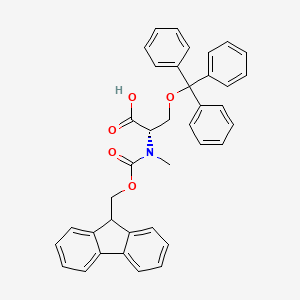
Fmoc-N-Me-Ser(Trt)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-N-Methyl-Serine(Trityl)-OH is a derivative of serine, an amino acid, that is commonly used in peptide synthesis. The compound is protected by two groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the trityl (Trt) group. These protecting groups are essential in peptide synthesis to prevent unwanted reactions at specific sites of the amino acid during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Methyl-Serine(Trityl)-OH typically involves the protection of the serine hydroxyl group with the trityl group and the amino group with the Fmoc group. The process generally follows these steps:
Protection of the Hydroxyl Group: The hydroxyl group of serine is protected using trityl chloride in the presence of a base such as pyridine.
Methylation of the Amino Group: The amino group is methylated using a methylating agent like methyl iodide.
Protection of the Amino Group: The amino group is then protected with the Fmoc group using Fmoc chloride in the presence of a base like sodium carbonate.
Industrial Production Methods
Industrial production of Fmoc-N-Methyl-Serine(Trityl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of green solvents and environmentally friendly reagents is also being explored to minimize the environmental impact of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-N-Methyl-Serine(Trityl)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Trityl protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the Trityl group is removed using an acid like trifluoroacetic acid.
Coupling: Peptide coupling reagents such as HATU or DIC are used to form peptide bonds under mild conditions.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where Fmoc-N-Methyl-Serine(Trityl)-OH is incorporated at desired positions.
Applications De Recherche Scientifique
Fmoc-N-Methyl-Serine(Trityl)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in solid-phase peptide synthesis to create peptides with specific sequences.
Biology: Utilized in the study of protein structure and function.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of Fmoc-N-Methyl-Serine(Trityl)-OH involves its incorporation into peptides during synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The Fmoc group is removed under basic conditions, while the Trityl group is removed under acidic conditions, revealing the free amino and hydroxyl groups for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Serine(Trityl)-OH: Similar to Fmoc-N-Methyl-Serine(Trityl)-OH but without the methylation of the amino group.
Fmoc-Threonine(Trityl)-OH: Another amino acid derivative used in peptide synthesis with a similar protecting group strategy.
Uniqueness
Fmoc-N-Methyl-Serine(Trityl)-OH is unique due to the methylation of the amino group, which can influence the properties of the resulting peptides, such as their stability and biological activity. This makes it a valuable tool in the synthesis of peptides with specific characteristics .
Propriétés
Formule moléculaire |
C38H33NO5 |
|---|---|
Poids moléculaire |
583.7 g/mol |
Nom IUPAC |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-trityloxypropanoic acid |
InChI |
InChI=1S/C38H33NO5/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m0/s1 |
Clé InChI |
JNGHYLDUUAEJDZ-DHUJRADRSA-N |
SMILES isomérique |
CN([C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES canonique |
CN(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


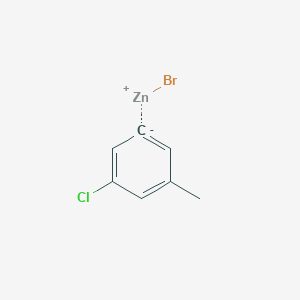
![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)
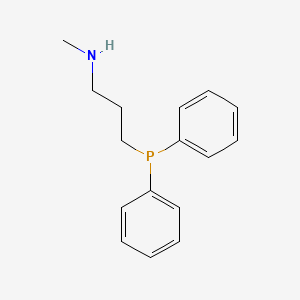
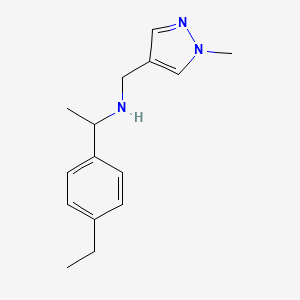
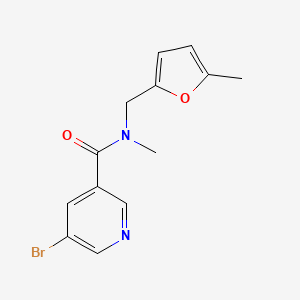

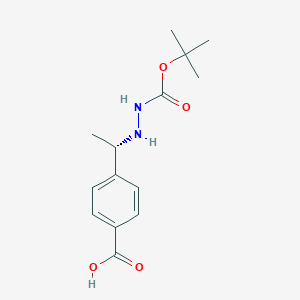
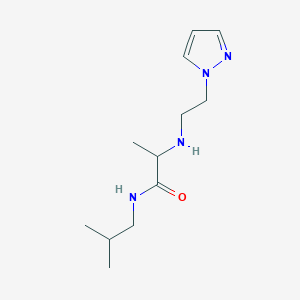
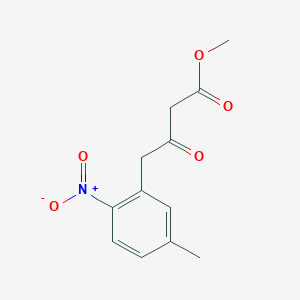
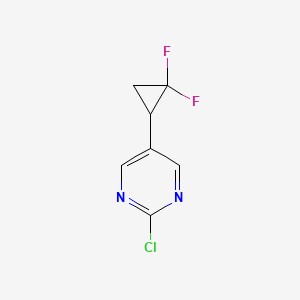
![4-Fluoro-2-[(4-thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14892782.png)
![cis-2-Boc-6-azaspiro[3.4]octanen hydrochloride](/img/structure/B14892798.png)
![4-[(Difluoromethyl)sulfonyl]phenol](/img/structure/B14892820.png)
![n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14892822.png)
